molecular formula C13H18N2O2 B1475227 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 1544881-82-4

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B1475227
CAS No.: 1544881-82-4
M. Wt: 234.29 g/mol
InChI Key: HCWWDBTUEPHNJF-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is an organic compound that features a pyrrolidine ring attached to a phenoxypropanone structure

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as topoisomerase II and DNA gyrase, which are crucial for DNA replication and transcription . Additionally, it can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and transcription . This inhibition can result in cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, the compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II and DNA gyrase, which are essential for maintaining DNA topology during replication and transcription . The compound binds to the active site of these enzymes, preventing them from catalyzing the necessary reactions for DNA unwinding and re-ligation . Additionally, it can interact with G-quadruplex structures in telomeric DNA, stabilizing these structures and inhibiting telomerase activity . This interaction can lead to telomere shortening and cellular senescence in rapidly dividing cells .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model used, but it is generally observed that doses above a certain level result in significant organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted in the urine . Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The distribution of the compound within tissues is influenced by its lipophilicity and affinity for plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can accumulate in other organelles such as the mitochondria, where it can affect mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves the reaction of 3-aminopyrrolidine with 2-phenoxypropanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidinone and pyrrolizine derivatives.

    Phenoxypropanone Derivatives: Compounds with similar phenoxypropanone structures, such as phenoxypropanol and phenoxypropanoic acid derivatives.

Uniqueness: 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of a pyrrolidine ring and a phenoxypropanone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10(17-12-5-3-2-4-6-12)13(16)15-8-7-11(14)9-15/h2-6,10-11H,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWDBTUEPHNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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